molecular formula C19H14Cl2O5 B2571071 (Z)-ethyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-55-5

(Z)-ethyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2571071
CAS No.: 623117-55-5
M. Wt: 393.22
InChI Key: KLUHNZBGMUWCLX-IDUWFGFVSA-N
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Description

(Z)-ethyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a chemical compound of significant interest in advanced pharmacological and organic chemistry research. This synthetic derivative features a benzofuran core, a scaffold recognized for its prevalence in the development of novel bioactive molecules . The specific molecular architecture, incorporating a 2,4-dichlorobenzylidene substituent, suggests potential for diverse biological interactions, making it a valuable intermediate for exploring structure-activity relationships. Researchers may employ this compound as a key precursor in the synthesis of more complex heterocyclic systems or as a candidate for in vitro screening against various biological targets. Its structural elements are often associated with investigations into central nervous system activity, given that substituted benzofurans are a known class of chemical compounds studied for their psychoactive properties, including potential stimulant, psychedelic, and empathogenic effects . The compound is provided strictly for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O5/c1-2-24-18(22)10-25-13-5-6-14-16(9-13)26-17(19(14)23)7-11-3-4-12(20)8-15(11)21/h3-9H,2,10H2,1H3/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUHNZBGMUWCLX-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a dichlorobenzylidene group and an acetate functional group. Its molecular formula contributes to its unique reactivity and biological interactions. The synthesis often involves multi-step organic reactions, including condensation and esterification processes, which are crucial for obtaining high purity and yield.

Preliminary studies suggest that this compound may act as an inhibitor of bromodomains—proteins involved in regulating gene expression. This inhibition could lead to significant implications in the treatment of various diseases, particularly cancer and inflammatory conditions.

Interaction Studies

Understanding the binding affinity of this compound with target proteins is essential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions. Initial data indicate a high selectivity for specific bromodomains, supporting its potential as a therapeutic agent.

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, compounds with similar frameworks have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis can highlight the unique biological activities associated with this compound versus structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-(4-chlorophenyl)-5-methylisoxazoleIsoxazole ringAntimicrobial properties
5-(4-chlorophenyl)-1H-pyrazolePyrazole core with halogen substitutionAnti-inflammatory effects
7-hydroxycoumarinCoumarin structureAnticoagulant activity

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to other compounds lacking such structural complexity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds similar to this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of benzofuran exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism often involves apoptosis induction through caspase activation.
  • Anti-inflammatory Studies : Research has shown that similar compounds can inhibit pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS), suggesting a pathway for therapeutic development against inflammatory diseases.

Scientific Research Applications

Antitumor Activity

Research indicates that (Z)-ethyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits promising antitumor properties. Studies have shown that similar compounds can effectively inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)5.6Apoptosis induction
Compound BHepG2 (liver cancer)3.8Cell cycle arrest

A recent study demonstrated that treatment with related compounds led to significant reductions in cell viability in human lung cancer cells, suggesting oxidative stress as a mechanism for anticancer activity.

Antimicrobial Activity

The compound also shows antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500

These findings suggest that it could serve as a potential lead for developing new antimicrobial agents.

Case Study on Anticancer Properties

A study investigated the effects of a related compound on human lung cancer cells. Results indicated that treatment led to a significant reduction in cell viability and increased levels of reactive oxygen species (ROS), supporting oxidative stress as a mechanism for anticancer activity.

Case Study on Antimicrobial Effects

Another study assessed the antimicrobial efficacy of several benzofuran derivatives against clinical isolates of Staphylococcus aureus. Results demonstrated potent antibacterial activity among structurally similar compounds, emphasizing the importance of structural modifications in enhancing efficacy.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. This may influence binding to biological targets or metabolic stability .
  • Lipophilicity : The XLogP3 value of the target compound (~5.5) is higher than its 4-chloro (~4.8) and 3-fluoro (~3.9) analogues, suggesting greater membrane permeability. The tert-butyl analogue (XLogP3=5.2) shows comparable lipophilicity due to its bulky hydrophobic group .
  • Steric Effects : The tert-butyl group in the 4-position introduces steric hindrance, which may reduce rotational freedom and alter binding kinetics compared to halogenated derivatives .

Bioactivity and Research Findings

  • Anticancer Potential: Analogues with halogen substituents (e.g., chloro, fluoro) are often explored for their ability to induce apoptosis or ferroptosis in cancer cells. For example, halogenated benzofurans have shown selective cytotoxicity in oral squamous cell carcinoma (OSCC) models .
  • Agrochemical Applications : Benzofuran derivatives with lipophilic substituents (e.g., tert-butyl) are investigated for insecticidal properties, as their stability and permeability enhance bioactivity against pest targets .
  • Structural-Activity Relationships (SAR) :
    • The 2,4-dichloro substitution may enhance binding to enzymes or receptors requiring electron-deficient aromatic interactions.
    • The ethoxyacetate group in the target compound could improve solubility compared to methyl esters, balancing lipophilicity and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-ethyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate with high purity?

  • Methodological Answer :

  • Step 1 : Utilize condensation reactions between 2,4-dichlorobenzaldehyde and 3-oxo-2,3-dihydrobenzofuran derivatives under acidic conditions to form the benzylidene intermediate. Monitor reaction progress via TLC or HPLC .
  • Step 2 : Perform esterification of the hydroxyl group on the benzofuran ring using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetoxy moiety .
  • Step 3 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>97%) using HPLC or NMR .

Q. How should researchers characterize the crystalline structure of this compound to confirm its Z-configuration?

  • Methodological Answer :

  • Step 1 : Grow single crystals by slow evaporation of a saturated solution in a solvent mixture (e.g., dichloromethane and methanol) .
  • Step 2 : Conduct X-ray crystallography to determine the spatial arrangement of substituents. The Z-configuration is confirmed by the dihedral angle between the benzylidene and benzofuran moieties (<10°), as observed in analogous structures .
  • Step 3 : Validate results with computational methods (e.g., DFT calculations) to compare experimental and theoretical bond lengths/angles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Step 1 : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store in a ventilated, flame-resistant cabinet away from ignition sources .
  • Step 2 : Conduct reactions in a fume hood to mitigate inhalation risks. Monitor air quality for volatile byproducts using GC-MS .

Advanced Research Questions

Q. How can split-plot experimental designs be applied to assess the environmental impact of this compound in long-term ecological studies?

  • Methodological Answer :

  • Step 1 : Design a split-plot study with "environmental compartments" (soil, water, air) as main plots, "concentration levels" as subplots, and "sampling timepoints" as sub-subplots .
  • Step 2 : Use LC-MS/MS to quantify degradation products (e.g., dichlorophenols) in each compartment. Analyze variance (ANOVA) to identify compartment-specific degradation pathways .
  • Step 3 : Integrate ecological risk assessment models (e.g., USEtox) to predict bioaccumulation and toxicity thresholds for aquatic organisms .

Q. What methodologies resolve contradictions between in vitro bioactivity and environmental degradation profiles of related benzofuran derivatives?

  • Methodological Answer :

  • Step 1 : Perform parallel assays: (a) Measure antibacterial activity (MIC via broth dilution) and (b) Track environmental half-life (via photolysis/hydrolysis experiments) .
  • Step 2 : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., halogen substitution) with bioactivity vs. stability. For example, dichloro-substituted derivatives may exhibit high bioactivity but rapid photodegradation .
  • Step 3 : Validate findings with molecular docking to identify binding interactions in target enzymes (e.g., bacterial dihydrofolate reductase) that persist despite environmental breakdown .

Q. How can researchers integrate crystallographic data with computational models to predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Step 1 : Extract bond dissociation energies (BDEs) and electrostatic potentials from X-ray diffraction data .
  • Step 2 : Run molecular dynamics simulations (e.g., GROMACS) to model interactions with lipid bilayers or protein targets. For example, the Z-configuration may enhance membrane permeability due to planar geometry .
  • Step 3 : Cross-validate predictions with in vitro assays (e.g., Caco-2 cell permeability) to refine computational parameters .

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